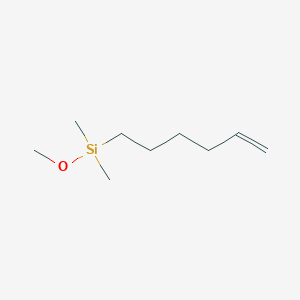

Hex-5-en-1-yl(methoxy)dimethylsilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20OSi |

|---|---|

Molecular Weight |

172.34 g/mol |

IUPAC Name |

hex-5-enyl-methoxy-dimethylsilane |

InChI |

InChI=1S/C9H20OSi/c1-5-6-7-8-9-11(3,4)10-2/h5H,1,6-9H2,2-4H3 |

InChI Key |

WXGYUPKYQVWCEQ-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(C)CCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Hex 5 En 1 Yl Methoxy Dimethylsilane and Analogous Organosilanes

Precursor Synthesis and Purification

The successful synthesis of the target organosilane is predicated on the availability of high-purity precursors. This section outlines the common preparatory routes for the requisite unsaturated alcohol and the halosilane components.

Preparation of Unsaturated Alcohols (e.g., Hex-5-en-1-ol)

Hex-5-en-1-ol is a key starting material, providing the carbon backbone and the terminal alkene functionality of the target molecule. A prevalent method for its synthesis involves the hydrolysis of a corresponding alkenyl halide, such as 6-bromo-1-hexene (B1265582). One documented procedure involves the reaction of 6-bromo-1-hexene with potassium acetate (B1210297) in acetonitrile, catalyzed by tetrabutylammonium (B224687) bromide, to form 5-hexenyl acetate. This intermediate is then hydrolyzed using a base like sodium hydroxide (B78521) or potassium hydroxide in methanol (B129727) to yield hex-5-en-1-ol. guidechem.com For example, dissolving 6-bromo-1-hexene and tetrabutylammonium bromide in acetonitrile, followed by the addition of potassium acetate and heating to reflux, can complete the first step in approximately two hours. guidechem.com After workup and purification, the resulting 5-hexenyl acetate is treated with a solution of potassium hydroxide in methanol. This hydrolysis step is typically rapid, and after neutralization and extraction, the desired hex-5-en-1-ol can be obtained in good yield and high purity. guidechem.com

Another approach to synthesizing unsaturated alcohols is through the reduction of a corresponding unsaturated carboxylic acid or ester. However, for the specific case of hex-5-en-1-ol, the route from 6-bromo-1-hexene is well-established and efficient.

| Precursor Synthesis | Reactants | Reagents/Catalysts | Solvent | Conditions | Yield |

| Hex-5-en-1-ol | 6-Bromo-1-hexene | 1. Potassium Acetate, Tetrabutylammonium Bromide2. Potassium Hydroxide | 1. Acetonitrile2. Methanol | 1. Reflux at 82°C, 2h2. 25°C, 2h | 78% |

This table presents a representative synthesis of Hex-5-en-1-ol.

Synthesis of Halosilane Precursors for Dimethyl(methoxy)silyl Moiety

The dimethyl(methoxy)silyl group is introduced using a reactive halosilane precursor, most commonly chlorodimethyl(methoxy)silane. The synthesis of such alkoxychlorosilanes can be achieved by the partial alcoholysis of a di- or trichlorosilane. For instance, the reaction of dichlorodimethylsilane (B41323) with a stoichiometric amount of methanol can produce chlorodimethyl(methoxy)silane and hydrogen chloride. The reaction must be carefully controlled to prevent the formation of the undesired dimethoxydimethylsilane (B74317). This esterification reaction is a standard procedure in organosilicon chemistry. google.com The hydrogen chloride generated is typically removed from the reaction mixture to drive the equilibrium towards the desired product.

Formation of the Silicon-Carbon Bond in Hex-5-en-1-yl(methoxy)dimethylsilane

The creation of the silicon-carbon bond is a pivotal step in the synthesis of the target molecule. Several strategies can be employed, each with its own advantages and substrate scope.

Nucleophilic Substitution via Organometallic Reagents (e.g., Grignard or Organolithium) with Halosilanes

A classic and widely used method for forming Si-C bonds is the reaction of an organometallic reagent with a halosilane. sigmaaldrich.com For the synthesis of this compound, this would involve the preparation of a Grignard reagent from 6-bromo-1-hexene, namely 5-hexenylmagnesium bromide. This is typically achieved by reacting 6-bromo-1-hexene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). discoveroakwoodchemical.com

The resulting Grignard reagent is then reacted with chlorodimethyl(methoxy)silane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing the chloride and forming the desired Si-C bond. This reaction is generally efficient and provides a direct route to the target molecule. A patent describes a similar process where an alkenyl halide, magnesium, and a halosilane are brought into contact in a suitable solvent to produce an alkenylsilane in high yield. sigmaaldrich.com

| Grignard-based Synthesis | Organometallic Reagent | Halosilane | Solvent | Conditions | Product |

| Example 1 | 5-Hexenylmagnesium bromide | Chlorodimethyl(methoxy)silane | THF | Room Temperature | This compound |

| Example 2 | Phenylmagnesium bromide | Chlorodimethyl(phenyl)silane | THF | Room Temperature | Triphenyl(methyl)silane |

This table illustrates the general Grignard approach for the synthesis of organosilanes.

Catalytic Dehydrogenative Silylation Strategies for Alkene-Functionalized Silanes

An alternative, more atom-economical approach is the catalytic dehydrogenative coupling of an alcohol with a hydrosilane. gelest.com In the context of synthesizing this compound, this would involve the reaction of hex-5-en-1-ol with methoxydimethylsilane in the presence of a suitable catalyst. This reaction forms the desired Si-O-C bond and liberates hydrogen gas as the only byproduct.

A variety of transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, have been shown to catalyze the dehydrogenative silylation of alcohols. nih.gov For instance, a ruthenium complex, [Ru(p-cym)(Cl)2(NHC)], has been reported as an effective catalyst for the room-temperature coupling of silanes and alcohols, affording silyl (B83357) ethers in quantitative yields within minutes. nih.gov The choice of catalyst is crucial to ensure high selectivity for the silylation of the alcohol's hydroxyl group without affecting the terminal double bond of the hexenol. While this method is elegant, the availability and cost of the required hydrosilane and catalyst can be a consideration.

| Dehydrogenative Silylation | Alcohol | Hydrosilane | Catalyst | Conditions | Product |

| General Reaction | Hex-5-en-1-ol | Methoxydimethylsilane | Ruthenium or Rhodium complex | Room or elevated temperature | This compound |

| Reported Example | Various Alcohols | Various Hydrosilanes | [Ru(p-cym)(Cl)2(NHC)] | Room Temperature | Corresponding Silyl Ethers |

This table outlines the catalytic dehydrogenative silylation approach.

Reaction of Unsaturated Alcohols with Halosilanes for Alkoxysilane Formation

The most direct method for forming the Si-O-C linkage in the target molecule is the reaction of hex-5-en-1-ol with a suitable halosilane, such as chlorodimethyl(methoxy)silane. This reaction is essentially an esterification where the alcohol displaces the halogen on the silicon atom. google.com To drive the reaction to completion and to neutralize the hydrogen chloride byproduct, a base is typically added. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine.

The reaction is generally carried out in an inert solvent. The alcohol and base are mixed, and the chlorosilane is added, often at reduced temperatures to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The salt byproduct (e.g., triethylammonium (B8662869) chloride) is then removed by filtration, and the desired alkoxysilane is purified by distillation. A patent describes a process for preparing alkoxysilanes by reacting a halogenosilane with an alcohol in the presence of metallic magnesium, which acts as an in-situ neutralizer for the generated hydrogen chloride. google.com

| Direct Alkoxysilane Formation | Alcohol | Halosilane | Base | Solvent | Conditions |

| General Procedure | Hex-5-en-1-ol | Chlorodimethyl(methoxy)silane | Triethylamine or Pyridine | Dichloromethane or THF | 0°C to Room Temperature |

| Patented Variation | Various Alcohols | Various Chlorosilanes | Metallic Magnesium | Not specified | Not specified |

This table details the direct reaction of an alcohol with a halosilane to form an alkoxysilane.

Stereoselective and Regioselective Synthesis Approaches for Functionalized Vinylsilanes

The precise control over the geometry (stereoselectivity) and placement (regioselectivity) of the silyl group on the vinyl moiety is critical for the utility of vinylsilanes in subsequent chemical transformations. Various catalytic systems have been developed to achieve high levels of selectivity.

A notable advancement in stereoselective synthesis is the palladium-catalyzed direct intermolecular silylation of C(sp²)–H bonds, which provides exclusive access to Z-vinylsilanes. bohrium.comacs.orgnih.gov This method utilizes a removable bidentate directing group to guide the silylation to the desired position, offering good functional group compatibility and reasonable to excellent yields. bohrium.comacs.org The effectiveness of this strategy has been demonstrated on a gram scale, highlighting its practical applicability. nih.gov

Copper-catalyzed reactions also offer an efficient and stereoselective route to vinylsilanes through the direct silylation of alkenes with silanes. rsc.org This approach is significant as it may present a more cost-effective and environmentally benign alternative to methods employing precious metals. The reaction is believed to proceed via a radical mechanism and demonstrates a broad substrate scope. rsc.org

Zirconium-mediated reactions provide another powerful tool for the regio- and stereoselective synthesis of multisubstituted vinylsilanes. elsevierpure.com By employing zirconacycles, such as zirconacyclopropenes and zirconacyclopentenes, various alkynylsilanes can be converted into the desired vinylsilane derivatives with high selectivity through the subsequent transformation of the resulting alkenylzirconocene complexes. elsevierpure.com

The regioselectivity of vinylsilane synthesis can be remarkably influenced by the choice of catalyst. For instance, in the hydroesterification of vinylsilanes, a palladium catalyst selectively yields β-silyl esters, whereas a cobalt catalyst directs the reaction to produce α-silyl esters with high selectivity. rsc.org This illustrates how catalyst choice can dictate the regiochemical outcome of the carbonylation process. rsc.org

The following table summarizes key findings in stereoselective and regioselective vinylsilane synthesis:

| Catalytic System | Reaction Type | Selectivity | Key Features | Reference(s) |

| Palladium(II) | Direct C(sp²)–H Silylation | Z-Stereoselective | Utilizes a removable directing group; good functional group tolerance. | bohrium.comacs.orgnih.gov |

| Copper(I) | Alkene Silylation | Stereoselective | Cost-effective; proceeds via a proposed radical mechanism. | rsc.org |

| Zirconocene | Alkynylsilane Carbozirconation | Regio- and Stereoselective | Forms multisubstituted vinylsilanes via zirconacycle intermediates. | elsevierpure.com |

| Palladium / Cobalt | Hydroesterification | Regioselective (β- vs α-silyl ester) | Catalyst choice dictates the site of carbonylation. | rsc.org |

Palladium- and Nickel-Catalyzed Routes to Vinylsilane Derivatives

Palladium and nickel catalysts are at the forefront of developing synthetic routes to vinylsilanes due to their high efficiency and selectivity under mild reaction conditions.

Palladium catalysis has been successfully applied in the silyl-Heck reaction, a high-yielding method for the silylation of terminal alkenes using silyl halides. nih.gov This reaction can produce E-β-silyl styrenes from styrenes and terminal allyl silanes from α-olefins with good E:Z ratios. nih.gov The use of a sterically demanding, electron-rich ligand like tBuPPh₂ is crucial for the success of this transformation. nih.gov Furthermore, palladium catalysis enables the stereoselective synthesis of tetrasubstituted monofluorinated vinylsilanes through the defluorosilylation of gem-difluoroalkenes, achieving excellent diastereoselectivities (>99:1). acs.org

Nickel catalysis provides complementary and sometimes unique reactivity for vinylsilane synthesis. Nickel(0) catalysts can be used for the cyclization of 1,7-diynes through hydrosilation, yielding 1,2-dialkylidenecyclohexanes that feature a (Z)-vinylsilane moiety in a single step. acs.org Another significant nickel-catalyzed reaction involves the interaction of terminal alkenes with silacyclobutanes, which results in the highly regio- and stereoselective formation of vinylsilanes. organic-chemistry.org This method is applicable to a range of substrates, including styrenes and 1,3-dienes. organic-chemistry.org

Nickel catalysts also facilitate the insertion of vinylidenes, generated from 1,1-dichloroalkenes, into Si–H bonds. nih.gov This process can be conducted intramolecularly to form unsaturated silacycles or intermolecularly to produce trisubstituted vinylsilanes, which are not readily accessible through traditional alkyne hydrosilylation methods. nih.gov Additionally, nickel-hydride catalysis enables the regioselective hydroalkylation of vinylsilanes with unactivated alkyl iodides, exclusively forming the linear (anti-Markovnikov) product. organic-chemistry.org

The choice between palladium and nickel can be critical, as their catalytic cycles and sensitivities to reaction conditions differ. youtube.com Nickel catalysis often involves a wider range of oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) compared to the more common Pd(0)/Pd(II) cycle, which can lead to different reaction pathways and selectivities. youtube.comyoutube.com

Below is a data table detailing research findings for palladium- and nickel-catalyzed vinylsilane synthesis:

| Catalyst | Reactants | Product Type | Key Findings | Reference(s) |

| Palladium | Terminal Alkenes, Silyl Halides | E-β-Silyl Styrenes, Allyl Silanes | High-yielding silyl-Heck reaction; effective with tBuPPh₂ ligand. | nih.gov |

| Palladium(0) | β,β-Difluoroacrylates, Silylboranes | Tetrasubstituted Monofluorinated Vinylsilanes | Excellent diastereoselectivity (>99:1) via defluorosilylation. | acs.org |

| Nickel(0) | 1,7-Diynes, Hydrosilanes | (Z)-Vinylsilanes | One-step cyclization/hydrosilation. | acs.org |

| Nickel | Terminal Alkenes, Silacyclobutanes | Vinylsilanes | Highly regio- and stereoselective. | organic-chemistry.org |

| Nickel | 1,1-Dichloroalkenes, Silanes | Trisubstituted Vinylsilanes | Insertion of vinylidenes into Si-H bonds. | nih.gov |

| Nickel-Hydride | Vinylsilanes, Alkyl Iodides | Linear Alkylated Organosilanes | Anti-Markovnikov hydroalkylation. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Studies of Hex 5 En 1 Yl Methoxy Dimethylsilane

Reactivity of the Hex-5-en-1-yl Moiety

The chemical behavior of Hex-5-en-1-yl(methoxy)dimethylsilane is largely dictated by the reactivity of its terminal alkene group within the hex-5-en-1-yl moiety. This double bond serves as a site for a variety of important organic transformations, including hydrosilylation, olefin metathesis, electrophilic additions, and radical cyclizations.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene. This reaction is a highly atom-economical method for creating carbon-silicon bonds. sigmaaldrich.com

The hydrosilylation of the terminal alkene in this compound is typically facilitated by transition metal catalysts. mdpi.com A range of metals have proven effective, each potentially offering different advantages in terms of reactivity and selectivity.

Platinum Catalysts: Platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst [Pt₂(dvtms)₃], are highly effective for the hydrosilylation of alkenes. mdpi.com They are known for promoting a high number of catalytic cycles. mdpi.com The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of a hydrosilane to the platinum center, coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination to yield the product. mdpi.com

Nickel Catalysts: Nickel complexes, particularly those stabilized by pincer-type ligands like (salicylaldiminato)NiII, have demonstrated high catalytic activity for the hydrosilylation of olefins. mdpi.com These catalysts can achieve high yields and show excellent selectivity for mono-hydrosilylation. mdpi.com

Rhodium Catalysts: Rhodium-based catalysts, including Wilkinson's catalyst and complexes like [Rh(cod)₂]BF₄, are powerful tools for synthesizing trans-β-vinylsilanes from terminal alkynes, indicating their utility in related alkene hydrosilylation reactions. sigmaaldrich.com

Iridium and Other Metals: While less common than platinum or rhodium, iridium complexes can also catalyze hydrosilylation. Additionally, catalysts based on more earth-abundant metals like iron and cobalt have been developed. For instance, iron complexes with terpyridine ligands and cobalt complexes with 2,6-bis(arylimino)-pyridine ligands have been successfully used for alkene hydrosilylation. mdpi.com

Table 1: Transition Metal Catalysts for Hydrosilylation of Alkenes

| Catalyst Type | Common Examples | Key Characteristics |

| Platinum | Speier's Catalyst (H₂[PtCl₆]), Karstedt's Catalyst | High activity and efficiency. mdpi.com |

| Nickel | (Salicylaldiminato)NiII complexes | High yields and selectivity for mono-hydrosilylation. mdpi.com |

| Rhodium | Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | Effective for specific stereochemical outcomes. sigmaaldrich.com |

| Iron | Terpyridine-ligated Fe complexes | Utilizes earth-abundant metals. mdpi.com |

| Cobalt | 2,6-bis(arylimino)-pyridine/CoCl₂ complex | Utilizes earth-abundant metals. mdpi.com |

The regioselectivity of the hydrosilylation of the terminal alkene in the hex-5-en-1-yl moiety is a critical aspect of the reaction. The addition of the silyl (B83357) group can theoretically occur at either carbon of the double bond, leading to a linear (anti-Markovnikov) or a branched (Markovnikov) product.

For terminal alkenes, the reaction catalyzed by most transition metals predominantly yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. This outcome is generally favored due to both steric and electronic effects during the migratory insertion step of the catalytic cycle. However, the choice of catalyst and ligands can influence the regioisomeric ratio. researchgate.net For example, certain ligand and catalyst systems can be tuned to favor the formation of branched isomers. researchgate.net

Stereochemically, the addition of the Si-H bond across the double bond typically occurs in a syn-addition fashion, where the silicon and hydrogen atoms add to the same face of the alkene. researchgate.net

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

The terminal alkene of this compound can participate in olefin metathesis reactions. A particularly relevant transformation is Ring-Closing Metathesis (RCM), a powerful method for synthesizing unsaturated cyclic compounds. wikipedia.org If the this compound is part of a diene system (i.e., linked to another molecule containing an alkene), it can undergo intramolecular RCM.

This reaction is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalyst). The accepted mechanism proceeds through a [2+2] cycloaddition between the catalyst's metal-carbon double bond and the substrate's alkene, forming a metallacyclobutane intermediate. wikipedia.org Subsequent cycloelimination releases a new alkene and regenerates a metal-alkylidene, which then reacts with the second alkene in the molecule to close the ring, typically releasing ethylene (B1197577) as a volatile byproduct. wikipedia.org

For a molecule containing the hex-5-en-1-yl group, RCM would lead to the formation of a cycloalkene containing a silicon atom tethered to the newly formed ring. Such reactions are valuable for creating silicon-containing heterocycles and macrocycles. wikipedia.orgrsc.org

Electrophilic Additions and Substitutions Involving the Alkene

The electron-rich double bond of the hex-5-en-1-yl group is susceptible to attack by electrophiles. This reactivity allows for a range of functional group transformations.

A key example of an electrophilic addition is epoxidation. Vinylsilanes can be readily epoxidized, for instance by using meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com Applying this to this compound would result in the formation of an epoxide at the C5-C6 position.

Other classic electrophilic additions applicable to this terminal alkene include:

Halogenation: Reaction with Br₂ or Cl₂ would lead to the corresponding dihaloalkane.

Hydrohalogenation: Addition of H-X (where X = Cl, Br, I) would proceed according to Markovnikov's rule, with the hydrogen adding to the terminal carbon (C6) and the halogen adding to the more substituted carbon (C5).

Radical Cyclization and Cycloaddition Reactions

The hex-5-en-1-yl framework is ideally suited for intramolecular radical cyclization. The 5-hexenyl radical itself is a classic substrate for this type of reaction, which is a synthetically valuable method for constructing five-membered rings. researchgate.net

If a radical is generated elsewhere in the molecule tethered to the this compound, or adjacent to the silicon atom, it can add intramolecularly to the terminal double bond. This cyclization exhibits a high degree of regioselectivity, proceeding via a kinetically favored exo transition state to form a thermodynamically stable five-membered (cyclopentyl) ring rather than a six-membered (cyclohexyl) ring. researchgate.net The process is known for its high yields under mild reaction conditions. researchgate.net

The alkene can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the dienophile in the presence of a suitable diene.

Table 2: Summary of Reactivity for the Hex-5-en-1-yl Moiety

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

| Hydrosilylation | Hydrosilane, Pt/Ni/Rh Catalyst mdpi.commdpi.com | Alkylsilane | Anti-Markovnikov addition is typically favored. researchgate.net |

| Ring-Closing Metathesis | Diene Substrate, Grubbs' Catalyst | Cyclic Silyl Ether | Forms a new C=C bond within a ring, releases ethylene. wikipedia.org |

| Epoxidation | m-CPBA sigmaaldrich.com | Epoxysilane | Electrophilic addition across the C=C bond. sigmaaldrich.com |

| Radical Cyclization | Radical Initiator | Cyclopentylmethylsilane derivative | High regioselectivity for 5-exo cyclization. researchgate.net |

Reactivity of the (Methoxy)dimethylsilane Moiety

The silicon-methoxy bond in this compound is the primary site of reactivity for this part of the molecule. This functional group is susceptible to nucleophilic attack, leading to a variety of important transformations.

The most characteristic reaction of the (methoxy)dimethylsilane moiety is its hydrolysis to a silanol (B1196071) (a compound containing a Si-OH group), followed by condensation to form siloxane bonds (Si-O-Si). This two-step process is fundamental to the formation of silicone polymers and networks.

Hydrolysis:

R-Si(CH₃)₂(OCH₃) + H₂O ⇌ R-Si(CH₃)₂(OH) + CH₃OH

(where R = Hex-5-en-1-yl)

Condensation:

2 R-Si(CH₃)₂(OH) ⇌ R-Si(CH₃)₂-O-Si(CH₃)₂-R + H₂O

or

R-Si(CH₃)₂(OH) + R-Si(CH₃)₂(OCH₃) ⇌ R-Si(CH₃)₂-O-Si(CH₃)₂-R + CH₃OH

The hydrolysis reaction is generally considered to be exothermic, driven by the formation of the strong Si-O bond in the silanol and the release of methanol (B129727). The condensation reaction, which forms an even more stable Si-O-Si linkage, is also thermodynamically favorable.

The rates of these reactions are highly dependent on the reaction conditions. For instance, the rate of hydrolysis is typically faster than the rate of condensation, especially under acidic conditions.

Table 1: General Kinetic Parameters for Alkoxysilane Hydrolysis and Condensation (Note: These are representative values for analogous alkoxysilanes and not specific to this compound)

| Reaction Step | Catalyst | Typical Rate Constant (k) | Activation Energy (Ea) |

| Hydrolysis | Acid (e.g., HCl) | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ | 40 - 60 kJ/mol |

| Hydrolysis | Base (e.g., NH₃) | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ | 50 - 70 kJ/mol |

| Condensation | Acid | Generally slower than hydrolysis | Varies significantly |

| Condensation | Base | Can be faster than hydrolysis | Varies significantly |

Catalysts play a crucial role in controlling the rates of hydrolysis and condensation.

Acidic Catalysis: Under acidic conditions, the oxygen atom of the methoxy (B1213986) group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This mechanism generally leads to a rapid hydrolysis step. The condensation reaction is also catalyzed by acids. Acid-catalyzed condensation tends to produce more linear or randomly branched polymers.

Basic Catalysis: In the presence of a base, the nucleophile is the hydroxide (B78521) ion (OH⁻), which directly attacks the silicon atom. Base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis. However, base catalysis strongly promotes the condensation of silanols, often leading to the formation of highly branched or colloidal silica (B1680970) particles.

Neutral Conditions: In the absence of an external catalyst, the hydrolysis of alkoxysilanes is very slow. The reaction relies on the auto-protolysis of water. The condensation of silanols is also slow at neutral pH.

Table 2: Effect of pH on Hydrolysis and Condensation Rates of Alkoxysilanes (Note: This table illustrates general trends for alkoxysilanes.)

| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Product Structure |

| < 4 | High | Moderate | Linear or randomly branched polymers |

| 4 - 7 | Low | Low | Slow gelation |

| > 7 | Moderate | High | Highly branched clusters, colloidal particles |

Transesterification is a process where the alkoxy group of an ester is exchanged with an alcohol. In the context of this compound, this would involve the reaction with another alcohol (R'OH) to replace the methoxy group.

R-Si(CH₃)₂(OCH₃) + R'OH ⇌ R-Si(CH₃)₂(OR') + CH₃OH (where R = Hex-5-en-1-yl)

This reaction is also typically catalyzed by acids or bases. Alcoholysis is a specific term for transesterification when the alcohol is the reactant that cleaves a bond in the other molecule. The principles of acid and base catalysis are similar to those for hydrolysis.

The hydrolysis and subsequent condensation of this compound lead to the formation of siloxane oligomers and, eventually, polymeric networks. The structure of these materials is highly dependent on the reaction conditions.

Because this compound is a monofunctional alkoxysilane in terms of its silane (B1218182) reactivity (it has only one hydrolyzable group), it can only form dimers upon condensation:

2 R-Si(CH₃)₂(OH) → R-Si(CH₃)₂-O-Si(CH₃)₂-R + H₂O

To form higher oligomers or polymeric networks, it would need to be co-polymerized with di- or trifunctional alkoxysilanes, such as dimethyldimethoxysilane or methyltrimethoxysilane. The hexenyl group remains as a pendant functional group on the resulting siloxane backbone, which can then be used for subsequent reactions, such as hydrosilylation or free-radical polymerization.

The (methoxy)dimethylsilane moiety can react directly with other functional groups, particularly those containing active hydrogens, such as hydroxyl and carboxyl groups.

Reaction with Hydroxyl Groups: The reaction with a hydroxyl group (e.g., on the surface of glass or silica, or from an alcohol) is analogous to the condensation reaction and results in the formation of a Si-O bond. This is the basis for the use of silanes as surface modifying agents and coupling agents.

R-Si(CH₃)₂(OCH₃) + HO-Substrate → R-Si(CH₃)₂-O-Substrate + CH₃OH

Reaction with Carboxyl Groups: The reaction with a carboxylic acid can lead to the formation of a silyl ester.

R-Si(CH₃)₂(OCH₃) + R'COOH ⇌ R-Si(CH₃)₂(OOCR') + CH₃OH

This reaction is typically reversible and may require specific catalysts or conditions to drive it to completion. The presence of hydroxyl groups on flavonoid derivatives has been shown to influence their interaction with other molecules, and similar electronic effects could influence the reactivity of carboxyl groups with silanes.

Hydrolysis and Condensation Reactions

Interplay and Cooperative Effects Between Alkene and Alkoxysilane Functionalities

The reactivity of this compound is largely dictated by the cooperative interplay between its terminal double bond and the methoxydimethylsilyl group. This bifunctional nature allows the molecule to participate in a variety of transformations that are not accessible to its monofunctional counterparts. The flexible hexenyl chain enables the two reactive moieties to come into close proximity, facilitating intramolecular reactions.

One of the most significant reactions showcasing this interplay is intramolecular hydrosilylation. In this process, the silicon-hydride bond, which can be formed in situ or be present in a related precursor, adds across the terminal double bond. This reaction is typically catalyzed by transition metals and leads to the formation of a cyclic siloxane product. The reaction proceeds via a 5-exo-trig or 6-endo-trig cyclization pathway, with the former generally being favored, leading to a five-membered ring. The methoxy group on the silicon atom can influence the catalytic cycle and the stability of the resulting product.

Another important aspect of the interplay is the potential for the alkene to act as a directing group in reactions involving the silane functionality. Conversely, the silyl group can influence the stereoselectivity of reactions at the double bond. For instance, in epoxidation or dihydroxylation reactions of the alkene, the bulky dimethylsilyl group can sterically hinder one face of the double bond, leading to the preferential formation of one diastereomer.

The alkoxysilane group itself is susceptible to hydrolysis and condensation reactions. google.com The presence of the terminal alkene can modulate this reactivity. For example, the hydrophobic hexenyl chain can influence the solubility of the molecule in different solvent systems, thereby affecting the rate of hydrolysis of the methoxy group. In the presence of moisture, this compound can hydrolyze to form a silanol, which can then undergo intermolecular condensation to form polysiloxanes or intramolecularly react with the alkene.

The following table summarizes the potential intramolecular reactions of this compound, highlighting the cooperative effects of its functional groups.

| Reaction Type | Reacting Moieties | Product Type | Key Cooperative Effect |

| Intramolecular Hydrosilylation | Alkene + Si-H | Cyclic Siloxane | Proximity of functional groups enables cyclization. researchgate.net |

| Radical Cyclization | Alkene + Radical Initiator | Cyclic Silyl Ether | Alkene acts as a radical acceptor in an intramolecular fashion. nih.gov |

| Directed Epoxidation | Alkene + Oxidizing Agent | Epoxide | Silyl group provides steric hindrance, leading to diastereoselectivity. |

| Hydrolysis/Condensation | Alkoxysilane + Water | Silanol/Polysiloxane | Alkene moiety influences solubility and reactivity. google.com |

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The mechanisms of the reactions involving this compound and related compounds are investigated through a combination of experimental and computational methods. These approaches provide a detailed understanding of the reaction pathways, transition states, and the factors governing selectivity.

Computational chemistry has emerged as a powerful tool for complementing experimental findings and providing a deeper understanding of reaction mechanisms at the molecular level. e3s-conferences.org Density Functional Theory (DFT) calculations are commonly used to model the potential energy surface of a reaction. This allows for the identification and characterization of transition state structures, which are the highest energy points along the reaction coordinate. By calculating the energy barriers associated with different possible pathways, computational models can predict the most likely reaction mechanism and explain observed regioselectivity and stereoselectivity. For example, computational studies on the cyclization of hexenyl radicals have shown that the preference for the formation of five-membered rings (exo cyclization) over six-membered rings (endo cyclization) is due to a lower activation energy for the exo pathway. youtube.com

The table below presents a hypothetical comparison of experimental and computational data for the intramolecular hydrosilylation of a related ω-alkenylalkoxysilane, illustrating how these methods are used in conjunction to elucidate reaction mechanisms.

| Parameter | Experimental Finding | Computational Prediction (DFT) | Interpretation |

| Major Product | 5-exo-trig cyclization product | Lower activation energy for the 5-exo transition state. | The reaction is kinetically controlled, favoring the pathway with the lower energy barrier. |

| Minor Product | 6-endo-trig cyclization product | Higher activation energy for the 6-endo transition state. | The formation of the six-membered ring is less favorable due to a higher energy transition state. |

| Reaction Rate | Dependent on catalyst concentration | Catalyst coordination lowers the activation energy. | The catalyst plays a crucial role in facilitating the reaction by providing a lower energy pathway. |

| Stereoselectivity | High diastereoselectivity | Steric interactions in the transition state favor one diastereomer. | The model accurately predicts the observed stereochemical outcome based on the calculated transition state geometries. |

Through the synergistic application of experimental and computational approaches, a comprehensive picture of the chemical reactivity and mechanistic intricacies of molecules like this compound can be developed. This knowledge is instrumental in designing new synthetic methodologies and functional materials based on such versatile building blocks.

Derivatization and Functionalization Strategies

Post-Synthetic Modification of the Alkene Group

The terminal double bond in Hex-5-en-1-yl(methoxy)dimethylsilane is a primary site for a variety of addition and coupling reactions, allowing for the introduction of new functional groups and the construction of larger molecular architectures.

Polymerization and Copolymerization Processes

The hexenyl group of this compound can participate in polymerization reactions, leading to the formation of silicon-containing polymers. One of the key methods for this is Ring-Opening Metathesis Polymerization (ROMP). While direct ROMP of linear alkenes is not possible, the terminal alkene can be involved in related metathesis reactions. For instance, in the presence of a suitable catalyst, such as a Grubbs-type ruthenium complex, this terminal alkene can act as a chain transfer agent in the ROMP of cyclic olefins. acs.org This allows for the incorporation of the silane (B1218182) moiety as an end-group in a polymer chain. acs.org The process can be used to create telechelic polymers with reactive silane end-groups. youtube.com

Furthermore, the alkene functionality allows for its use as a comonomer in radical polymerization processes. For example, it can be copolymerized with other vinyl monomers, such as acrylates, to introduce pendant silyl (B83357) groups into the resulting polymer backbone. These silyl groups can then serve as sites for subsequent crosslinking or surface grafting.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The double bond of this compound can be readily oxidized to introduce oxygen-containing functional groups.

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govyoutube.com This reaction is typically carried out in an inert solvent like dichloromethane. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with a variety of nucleophiles. Greener methods for the epoxidation of related dienes, like 1,5-hexadiene, have been developed using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of a molybdenum catalyst. mdpi.com These conditions could likely be adapted for the selective epoxidation of the hexenyl silane.

Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through dihydroxylation. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction with OsO₄ proceeds via a concerted syn-addition mechanism, resulting in a diol where both hydroxyl groups are on the same face of the original double bond. masterorganicchemistry.comyoutube.com Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction are often employed, using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. youtube.com

Table 1: Oxidation Reactions of the Alkene Group

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Epoxidation | m-CPBA or TBHP/Mo catalyst | Epoxide |

| Dihydroxylation | OsO₄/NMO or cold, dilute KMnO₄ | Vicinal Diol |

Halogenation and Hydrohalogenation Reactions

The alkene functionality can undergo addition reactions with halogens and hydrogen halides.

Halogenation: Treatment of the alkene with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent results in the formation of a vicinal dihalide. masterorganicchemistry.compressbooks.pub This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comyoutube.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halogen atom adds to the more substituted carbon. However, for a terminal alkene like that in this compound, this distinction is less critical. The reaction introduces a single halogen atom into the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama Coupling)

The silicon center, activated by the methoxy (B1213986) group, allows this compound to participate in palladium-catalyzed cross-coupling reactions. The Hiyama coupling is a prominent example, involving the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) ion source or a base. organic-chemistry.orgwikipedia.org The presence of an alkoxy group, such as the methoxy group in this compound, enhances the reaction rate by polarizing the silicon-carbon bond, facilitating transmetalation to the palladium center. organic-chemistry.org This reaction is a powerful tool for forming new carbon-carbon bonds and can be used to couple the hexenyl silane with aryl, vinyl, or alkyl halides. researchgate.netorganic-chemistry.orgcore.ac.uk

Functionalization via the Alkoxy Group

The methoxy group attached to the silicon atom is the key to the formation of stable bonds with inorganic substrates and the creation of siloxane networks.

Formation of Silane Coupling Agents

The primary application related to the functionalization of the methoxy group is the use of this compound as a silane coupling agent. tcichemicals.comgelest.com Silane coupling agents act as molecular bridges to improve adhesion between organic polymers and inorganic materials. garzantispecialties.comshinetsusilicones.com The process involves the hydrolysis of the methoxy group in the presence of water to form a reactive silanol (B1196071) (Si-OH) intermediate. garzantispecialties.comethz.ch This hydrolysis is often catalyzed by acids or bases. shinetsusilicone-global.comgelest.com The resulting silanol can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, or silica) to form stable covalent Si-O-substrate bonds. ethz.ch Additionally, the silanols can self-condense with other silanol molecules to form a durable, cross-linked siloxane (Si-O-Si) network at the interface. ethz.chgoogle.com The hexenyl group remains available for subsequent reactions, such as polymerization or grafting, with an organic matrix. tcichemicals.com The reactivity of the methoxy group is generally higher than that of an ethoxy group, leading to faster hydrolysis rates. shinetsusilicone-global.com

Grafting to Inorganic Surfaces and Nanomaterials

The methoxysilane (B1618054) moiety of this compound serves as an effective anchor for covalent attachment to a variety of inorganic substrates that possess surface hydroxyl (-OH) groups. This process, known as silanization, is fundamental for the surface modification of materials like silica (B1680970), glass, and various metal oxides (e.g., alumina, zirconia, titania). gelest.comresearchgate.net

The mechanism involves two primary steps:

Hydrolysis: The methoxy group (Si-OCH₃) reacts with surface-adsorbed water or atmospheric moisture to form a reactive silanol group (Si-OH).

Condensation: The newly formed silanol group condenses with a hydroxyl group on the inorganic surface, forming a stable, covalent siloxane bond (Si-O-Substrate) and releasing methanol (B129727) as a byproduct. Neighboring silanols on the surface can also cross-link with each other, forming a polysiloxane network. nih.govacs.org

This grafting process results in a surface that is functionalized with terminal hexenyl groups. These organic chains can dramatically alter the surface properties, for example, by transforming a hydrophilic silica surface into a hydrophobic one. The tethered vinyl groups can then act as reactive sites for further functionalization, such as the immobilization of biomolecules, the initiation of surface-grafted polymerization, or for creating patterned surfaces. nih.govnih.gov

Table 1: Illustrative Examples of Surface Functionalization with Analogous Alkenylsilanes

| Substrate Material | Analogous Silane Used | Resulting Surface Functionality | Potential Application |

| Silica Nanoparticles | Triethoxyvinylsilane (TEVS) | Vinyl-terminated monolayer | Immobilization of thiol-terminated bioreceptors researchgate.net |

| Zirconia Nanocrystals | Vinyltrimethoxysilane (VTMS) | Vinyl-functionalized surface | Improved dispersion in polymer composites acs.org |

| Glass Slides | 5-Hexenyltrimethoxysilane | Hexenyl-functionalized surface | Adhesion promotion for platinum-cured silicones gelest.com |

| Hydroxylated Silicon | ω-unsaturated alkoxysilanes | Hydrophobic organic layer | Micro- and nano-patterning nih.gov |

Sol-Gel Processing and Fabrication of Organic-Inorganic Hybrid Materials

Sol-gel processing is a versatile method for creating solid materials from a chemical solution (the "sol"). sigmaaldrich.com When alkoxysilanes like this compound are used, they act as precursors that undergo controlled hydrolysis and condensation reactions to form a three-dimensional network (the "gel"). mdpi.comacs.org

In this context, this compound is a classic example of a precursor for organic-inorganic hybrid materials.

The inorganic component is formed by the hydrolysis and condensation of the methoxysilane groups, which build a stable and rigid siloxane (silica-like) network.

The organic component consists of the hexenyl groups, which are covalently linked to the inorganic backbone. These organic moieties impart flexibility, hydrophobicity, and specific reactivity to the final material.

The properties of the resulting hybrid material can be finely tuned by co-condensing this compound with other silane precursors, such as tetraethoxysilane (TEOS), to control the density of organic functional groups. The terminal vinyl groups within the gel can be subsequently polymerized or cross-linked, for example through UV or thermal initiation, to further enhance the mechanical properties of the hybrid material. mdpi.com This approach is used to create materials for coatings, monoliths, and functionalized particles with tailored properties.

Table 2: Properties of Hybrid Materials from Analogous Vinyl-Functionalized Silanes

| Silane Precursors | Processing Method | Key Property of Hybrid Material | Reference Application |

| Triethoxyvinylsilane (TEVS) & TEOS | Acid-catalyzed sol-gel | Transparent, antireflective coatings | Optical devices on PVC substrates mdpi.com |

| Vinyltrimethoxysilane (VTMS) & TEOS | Sol-gel and thermal treatment | Increased hydrophobicity | Protective coatings mdpi.com |

| Various alkoxysilanes | Sol-gel film deposition | Hermetic barriers, reinforcement | Electronics, polymer composites sigmaaldrich.com |

Multi-Component Reactions Leveraging Both Functional Groups

The presence of two distinct reactive centers in this compound opens up possibilities for its use in multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. While specific MCRs involving this exact molecule are not widely reported, the known reactivity of vinylsilanes and alkoxysilanes allows for the postulation of such strategies.

For instance, a tandem reaction could be designed where the hexenyl group participates in a metal-catalyzed MCR, followed by a moisture-triggered condensation of the methoxysilane group. A ruthenium-catalyzed MCR has been reported for the synthesis of functionalized vinylsilanes from silyl-propargyl boronates, demonstrating the utility of vinylsilane motifs in complex constructions. nih.gov Similarly, copper-catalyzed reactions are known to produce multi-substituted vinylsilanes. rsc.org

A hypothetical multi-component reaction could involve:

A transition-metal-catalyzed addition across the double bond of this compound, incorporating one or more additional components.

Subsequent in-situ hydrolysis and condensation of the methoxysilane functionality to either form a siloxane dimer or graft the entire molecule onto a surface.

This approach would allow for the rapid construction of complex, functionalized siloxane materials or surface coatings in a highly efficient manner.

Chiral Derivatization for Enantioselective Synthesis

The hexenyl group of this compound can be a substrate for enantioselective reactions to create chiral centers, leading to the synthesis of enantioenriched organosilanes. These chiral silanes are valuable intermediates in organic synthesis. nih.gov

One prominent strategy is enantioselective hydrosilylation . While this typically involves the reaction of a prochiral alkene with a hydrosilane, the vinyl group of this compound itself can be the target of other asymmetric transformations. For example, cobalt-catalyzed hydrosilylation of 1,3-dienes with prochiral silanes has been shown to simultaneously create both carbon- and silicon-stereogenic centers with high stereoselectivity. nih.gov

Furthermore, the radical cyclization of 5-hexenyl systems is a well-studied reaction that typically proceeds via a 5-exo-trig pathway to form a five-membered ring. researchgate.netresearchgate.net By employing chiral catalysts or auxiliaries, it is conceivable that the cyclization of a derivatized this compound could be rendered enantioselective.

Another approach involves the asymmetric cross-coupling of the vinyl group. Nickel-catalyzed reductive cross-coupling methods have been developed to prepare enantioenriched allylic silanes from vinyl halides and silyl chlorides. nih.gov Analogous strategies could potentially be adapted for the vinyl group of this compound to generate chiral allylic silane derivatives, which are versatile reagents in stereospecific carbon-carbon bond-forming reactions. nih.gov

Applications in Advanced Materials Science and Complex Chemical Synthesis

As a Monomer and Crosslinker in Polymer Chemistry

The dual functionality of Hex-5-en-1-yl(methoxy)dimethylsilane allows it to participate in different types of polymerization reactions, making it a versatile component in materials science. Chemical suppliers categorize this compound under "Monomers" and "Polymerization Reagents," indicating its intended use in polymer synthesis. ambeed.com

The methoxy-functionalized silane (B1218182) group in this compound is a key feature that allows it to act as a precursor for polysiloxanes. The methoxy (B1213986) group can undergo hydrolysis to form a reactive silanol (B1196071) group (-Si-OH). These silanol intermediates can then participate in condensation reactions with other silanol or alkoxysilane molecules to form stable siloxane bonds (-Si-O-Si-), which are the backbone of all silicones.

The presence of a single methoxy group means that the hydrolysis and condensation of this compound alone would primarily lead to the formation of dimers or short-chain oligomers. However, when co-polymerized with other di- or tri-functional silane precursors (such as dimethoxydimethylsilane (B74317) or trimethoxymethylsilane), it can be incorporated into the polymer structure. In this role, the hexenyl group remains as a pendant functional group along the polysiloxane chain. These pendant alkene groups are then available for subsequent crosslinking reactions, for example, through hydrosilylation, to form a cured silicone resin.

While the specific use of this compound in the synthesis of polysiloxanes and silicone resins is not extensively detailed in publicly available research, its structural motifs are analogous to other functionalized silanes used for these purposes.

The distinct chemical nature of the silane and the hexenyl group allows this compound to function as a coupling agent or modifier for a variety of organic polymer systems and coatings. The alkoxysilane part of the molecule can form strong covalent bonds with inorganic surfaces (like glass, metals, and fillers), while the hexenyl group can co-react with an organic polymer matrix.

This dual reactivity enables it to improve the adhesion between organic resins and inorganic substrates, a critical factor in the performance of coatings and composite materials. For instance, in a coating formulation, the silane could bond to a metal surface, with the hexenyl group becoming part of the cured paint film, thereby enhancing its durability and corrosion resistance. Similarly, when used to treat inorganic fillers (e.g., silica (B1680970), glass fibers) in a composite material, it can improve the dispersion of the filler and strengthen the interface between the filler and the polymer matrix, leading to enhanced mechanical properties.

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but not covalently bonded to each other. The unique structure of this compound makes it a candidate for the synthesis of semi-IPNs or full-IPNs.

For example, a polysiloxane network could be formed through the hydrolysis and condensation of the methoxysilane (B1618054) groups of this compound along with other crosslinking silanes. Subsequently, the pendant hexenyl groups could be polymerized via a free-radical mechanism to form a second, intertwined organic polymer network (e.g., a polyethylene-type chain). This would result in a material that combines the properties of both the inorganic silicone network (e.g., thermal stability, flexibility) and the organic polymer network (e.g., mechanical strength, chemical resistance). Although specific studies detailing the use of this particular silane in IPNs are not prominent, its structure is well-suited for such applications.

Role in the Synthesis of Complex Organic Molecules

The terminal alkene and the dimethylsilyl group in this compound provide reactive sites for its use as a building block in the synthesis of more complex organic structures.

The hexenyl group of the molecule is a versatile functional group for the construction of cyclic and heterocyclic systems. One of the potential applications is in ring-closing metathesis (RCM) reactions. If the silyl (B83357) group is attached to another oxygen-containing fragment, the terminal double bond can participate in RCM to form various oxygen-containing heterocycles, such as dihydropyrans or other oxacycles.

Furthermore, the double bond can undergo various other transformations common in organic synthesis, such as epoxidation followed by ring-opening, or hydroboration-oxidation to introduce a terminal alcohol, which can then be used in subsequent cyclization steps. The silyl group can act as a protecting group or a directing group in these synthetic sequences.

The presence of both a silyl group and a double bond allows for the potential use of this compound in stereoselective carbon-carbon bond-forming reactions. For instance, the silyl group can influence the stereochemical outcome of reactions at or near the double bond.

One potential application is in the context of a Hosomi-Sakurai reaction, where an allyl silane reacts with an electrophile (like an aldehyde or ketone) in the presence of a Lewis acid to form a homoallylic alcohol with a high degree of stereocontrol. While this compound is not a traditional allyl silane, modifications of the double bond position or the use of specific catalysts could potentially enable similar reactivity.

Additionally, the silyl group can be used to control the stereochemistry of reactions such as epoxidations or dihydroxylations of the double bond, leading to chiral intermediates that are valuable in the synthesis of complex natural products and pharmaceuticals.

Synthetic Utility in Multi-Step Organic Transformations

This compound serves as a versatile building block in multi-step organic transformations, primarily due to the distinct reactivity of its terminal alkene and silyl ether functionalities. The hexenyl group can participate in a variety of carbon-carbon bond-forming reactions, while the methoxydimethylsilyl group can be used as a protecting group or a handle for further synthetic manipulations.

One of the key applications of the terminal alkene is in olefin metathesis reactions. wwu.edunih.gov This powerful synthetic method allows for the formation of new carbon-carbon double bonds, enabling the construction of complex cyclic and acyclic structures. wwu.edunih.gov For instance, Ring-Closing Metathesis (RCM) of dienes containing a silyl ether tether, similar in structure to this compound, has been employed to synthesize medium-ring silyl ethers. wwu.edu The silicon atom acts as a temporary tether, facilitating the ring formation, and can be subsequently cleaved to yield the desired carbocycle. researchgate.net This strategy has been successfully applied in the diastereoselective synthesis of trisubstituted olefins. researchgate.net

The terminal alkene can also undergo hydrosilylation, a reaction where a silicon-hydrogen bond adds across the double bond. youtube.comgoogle.com This reaction is a fundamental process in organosilicon chemistry for creating new carbon-silicon bonds. youtube.com Furthermore, the hexenyl group can be subjected to other standard alkene transformations, such as epoxidation, dihydroxylation, and polymerization, to introduce further functionality into the molecule. researchgate.net

The methoxydimethylsilyl group often serves as a protecting group for the primary alcohol from which it is derived. youtube.com This group is stable under a variety of reaction conditions but can be readily cleaved when desired. This protective role is crucial in multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked. youtube.com

The synthetic utility of related functionalized silanes is summarized in the table below:

| Reaction Type | Functional Group | Description | Potential Product Class |

| Ring-Closing Metathesis | Hexenyl | Formation of a cyclic compound by intramolecular alkene rearrangement. wwu.eduresearchgate.net | Cyclic silyl ethers, carbocycles |

| Hydrosilylation | Hexenyl | Addition of a Si-H bond across the double bond. youtube.comgoogle.com | Functionalized organosilanes |

| Cross-Coupling Reactions | Silyl | Palladium-catalyzed coupling with organic halides (Hiyama coupling). researchgate.net | Substituted styrenes, dienes |

| Protection/Deprotection | Methoxysilyl | Masking and unmasking of an alcohol functional group. youtube.com | Polyfunctional organic molecules |

Contributions to Surface Science and Interface Engineering

The dual functionality of this compound makes it an effective surface modifying agent, capable of altering the properties of various substrates. The methoxysilane group can react with hydroxyl groups on inorganic surfaces, while the hexenyl group provides a reactive site for further functionalization or imparts specific properties to the surface. dakenchem.commanchester.ac.uk

Organofunctional silanes, such as this compound, are widely used as adhesion promoters to improve the bond between organic polymers and inorganic substrates. manchester.ac.ukcnpereading.comsinosil.comresearchgate.netresearchgate.net The methoxy group on the silicon atom can hydrolyze in the presence of water to form reactive silanol groups (Si-OH). researchgate.netresearchgate.net These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, and silica, forming stable covalent Si-O-Substrate bonds. manchester.ac.ukcnpereading.comresearchgate.net

Simultaneously, the organic hexenyl group can interact with an organic polymer matrix through various mechanisms, including mechanical entanglement or co-polymerization if the polymer has reactive sites. dakenchem.com This creates a chemical bridge at the interface, enhancing the adhesion and durability of coatings, adhesives, and composites. sinosil.comresearchgate.net Silanes with vinyl groups, which are structurally similar to the hexenyl group, have been shown to significantly enhance the adhesion of epoxide resins to indium tin oxide (ITO) glass. researchgate.net

The long hydrocarbon chain of the hexenyl group also contributes to increasing the hydrophobicity of a surface. researchgate.netgelest.com When covalently attached to a substrate, the nonpolar alkyl chains orient away from the surface, creating a low-energy, water-repellent layer. researchgate.net This is analogous to how long-chain alkylsilanes are used to create superhydrophobic surfaces. researchgate.net The resulting modified surface exhibits a higher water contact angle, indicating reduced wettability. youtube.com

The ability of this compound to form covalent bonds with inorganic surfaces is central to its application in surface engineering. manchester.ac.uk The methoxysilane moiety readily reacts with surface hydroxyl groups on a wide range of inorganic materials, including silica, alumina, titania, and other metal oxides. cnpereading.comnih.gov This process, known as covalent grafting or silanization, results in the formation of a robust, chemically bound organic monolayer on the inorganic substrate. nih.gov

This covalent attachment is critical for the long-term stability and performance of the surface modification. Unlike physically adsorbed coatings, the covalently grafted layer is resistant to removal by solvents or mechanical action. A similar photochemical method has been demonstrated for the covalent attachment of terminal alkenes to hydroxyl-terminated silica surfaces, which also results in highly hydrophobic and thermally stable monolayers. nih.gov

The covalent grafting of silanes is also used to modify the surface of pigments and fillers used in polymer composites. dakenchem.com By treating inorganic pigments with a silane like this compound, their compatibility with the organic polymer matrix is significantly improved. dakenchem.com This leads to better dispersion of the pigment, reduced viscosity of the polymer melt, and enhanced mechanical and thermal properties of the final composite material. dakenchem.commdpi.com

Applications in Catalysis and Sensing (Organosilicon-Based Ligands/Scaffolds)

The functional groups of this compound allow for its use in the development of novel catalytic systems and chemical sensors. The hexenyl group can be chemically modified to incorporate a coordinating group, which can then bind to a metal center to form a catalyst. The silane portion can be used to immobilize the catalytic complex onto a solid support, such as silica. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recycling).

In the field of chemical sensing, self-assembled monolayers (SAMs) of organosilanes on various substrates are used as the basis for sensor devices. youtube.comnih.govmdpi.comresearchgate.netutwente.nl A molecule like this compound can form a SAM on a glass or silicon oxide surface. researchgate.netutwente.nl The terminal hexenyl groups can then be further functionalized with receptor molecules that are selective for a specific analyte. nih.gov The binding of the analyte to the receptor can then be detected by various transduction methods, such as changes in capacitance, surface plasmon resonance, or fluorescence. youtube.comnih.gov The ability to create well-defined and functionalized surfaces at the molecular level is key to the development of highly sensitive and selective biosensors. nih.govmdpi.com

Computational and Theoretical Studies on Hex 5 En 1 Yl Methoxy Dimethylsilane

Electronic Structure and Bonding Analysis of Silicon-Containing Moieties

The electronic structure of Hex-5-en-1-yl(methoxy)dimethylsilane is characterized by the unique properties of the silicon atom and its bonds. The carbon-silicon (C-Si) bond is longer and weaker than a typical carbon-carbon bond. wikipedia.org It is also polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90). wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org

The silicon-oxygen (Si-O) bond in the methoxy (B1213986) group is significantly strong and has a high bond energy. wikipedia.org This is a key feature of alkoxysilanes. dakenchem.com The bonding in organosilicon compounds is primarily based on silicon's tetravalent nature, typically with a tetrahedral molecular geometry. wikipedia.org While early theories considered the involvement of d-orbitals to explain hypervalent silicon compounds, modern quantum chemical calculations suggest that their contribution to bonding in most organosilicon molecules is minimal. wikipedia.org Instead, charge transfer and resonance structures are more appropriate for describing the bonding. wikipedia.org

The bonding within the hexenyl group is typical of an alkene, with a carbon-carbon double bond that can participate in various addition reactions. The dimethylsilyl group influences the electronic environment of both the hexenyl and methoxy groups.

Table 1: General Bond Properties in Organosilicon Compounds

| Bond Type | Relative Strength | Relative Polarity |

| Si-C | Weaker than C-C | Polarized towards C |

| Si-O | Very Strong | Highly Polarized towards O |

| Si-H | Weaker than C-H | Polarized towards H |

| C=C | Strong | Non-polar |

This table provides a generalized comparison of bond properties relevant to the moieties in this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving organosilanes. For this compound, several reaction types can be computationally investigated.

Hydrosilylation: DFT studies on the hydrosilylation of alkenes have detailed reaction mechanisms. rsc.org For instance, the reaction of an alkene with a silane (B1218182) can proceed via different catalytic cycles, and DFT can help determine the most favorable pathway by calculating the potential energy surface. rsc.orgacs.orgrsc.org This would be relevant for understanding the potential polymerization or modification of the hexenyl group.

Oxidation and Hydrolysis: The oxidation of organosilanes often proceeds through anionic, pentacoordinate silicate (B1173343) species. nih.govdtu.dkacs.org DFT calculations, including solvent effects, can model the reaction profiles of these processes. nih.govdtu.dkacs.org Similarly, the hydrolysis of the methoxy group, a key reaction for the application of many alkoxysilanes in surface modification and polymer formation, can be studied. dakenchem.comafinitica.com The mechanism can involve the initial formation of a pentacoordinate intermediate. afinitica.com

Table 2: Computationally Investigated Reaction Mechanisms for Analogous Organosilanes

| Reaction Type | Key Intermediates/Transition States | Computational Method |

| Catalytic Hydrosilylation | Metal-silylene complexes, pentacoordinate silicon species | DFT (e.g., B3LYP, M06-2X) |

| Peroxide Oxidation | Anionic pentacoordinate silicate species | DFT with solvation models (e.g., PCM) |

| Hydrolysis | Pentacoordinate silicon intermediates | DFT |

This table summarizes findings from computational studies on reactions relevant to the functional groups in this compound.

Prediction of Spectroscopic Properties and Conformational Landscape Analysis

Computational methods are widely used to predict spectroscopic properties and analyze the conformational landscape of flexible molecules like this compound.

Spectroscopic Properties: Machine learning approaches, trained on large datasets of quantum chemical calculations, can rapidly predict spectroscopic properties like absorption spectra. nih.govaalto.fichemrxiv.org More traditional methods, such as Time-Dependent DFT (TD-DFT), can be used to calculate electronic excitation energies and oscillator strengths, which correspond to UV-Vis absorption spectra. chemrxiv.orgnih.gov For NMR spectra, DFT calculations can predict chemical shifts (¹H, ¹³C, ²⁹Si) which aid in the structural confirmation of the molecule and its reaction products. mdpi.com

Conformational Analysis: The hexenyl chain of this compound allows for multiple conformations due to rotation around its single bonds. libretexts.orgchemistrysteps.com Conformational analysis, using methods like DFT or Møller-Plesset perturbation theory (MP2), can identify the most stable conformers and the energy barriers between them. researchgate.net This analysis helps to understand the molecule's average shape and how it might interact with other molecules or surfaces. The study of related silacyclohexanes has shown that the presence of bulky substituents on the silicon atom can strongly influence the conformational equilibrium. researchgate.net

Table 3: Predicted Spectroscopic Data for a Model Alkyl-dimethylsilane Fragment (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

| ²⁹Si | 5 - 15 |

| ¹³C (Si-CH₃) | -5 - 5 |

| ¹³C (Si-CH₂) | 10 - 20 |

| ¹H (Si-CH₃) | 0.0 - 0.2 |

| ¹H (Si-CH₂) | 0.4 - 0.8 |

Note: These are illustrative values for a generic alkyl-dimethylsilyl group and would require specific calculations for this compound.

Molecular Dynamics Simulations for Polymerization and Network Formation Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes of polymerization and network formation involving molecules like this compound. tandfonline.com These simulations can model the behavior of a large number of molecules over time, providing insights into macroscopic properties based on molecular interactions.

By employing reactive force fields (e.g., ReaxFF) or combined quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can model the chemical reactions of hydrolysis and condensation of the methoxysilane (B1618054) group, leading to the formation of polysiloxane networks. acs.orgmdpi.com These simulations can reveal how factors like precursor concentration, solvent, and temperature affect the resulting polymer structure and density. mdpi.com

MD simulations are also used to study the interaction of silane coupling agents with surfaces, such as silica (B1680970) or glass fibers. acs.orgresearchgate.net This is crucial for understanding how this compound might function as a surface modifier or adhesion promoter. The simulations can provide details on the grafting density, orientation of the alkyl chains, and the mechanical properties of the resulting interface. tandfonline.comacs.org

Table 4: Parameters and Outputs of a Typical MD Simulation for Silane Condensation

| Simulation Parameter | Typical Value/Method | Information Gained |

| Force Field | CVFF, COMPASS, ReaxFF | Interatomic potentials and reaction capabilities |

| System Size | 100s to 1000s of molecules | Bulk behavior and statistical properties |

| Time Step | 1 femtosecond | Temporal evolution of the system |

| Ensemble | NVT, NPT | Control of thermodynamic variables |

| Output | Description | |

| Polymer Structure | Chain length distribution, cross-linking density | mdpi.com |

| System Density | Evolution during polymerization | mdpi.com |

| Interfacial Properties | Adhesion energy, molecular orientation at a surface | researchgate.net |

This table illustrates the setup and potential outcomes of molecular dynamics simulations for processes involving alkoxysilanes.

Thermodynamic and Kinetic Modeling of Chemical Transformations

Thermodynamic and kinetic modeling provides quantitative data on the feasibility and rates of chemical transformations of this compound.

Thermodynamics: Quantum chemical calculations can provide accurate thermochemical data such as enthalpies of formation and Gibbs free energies for the reactant, products, and intermediates of a reaction. nih.gov This information is crucial for determining the equilibrium position of reactions like hydrolysis and condensation. mdpi.comgelest.com For example, the equilibrium constants for the hydrolysis of alkoxysilanes can be estimated, providing insight into the stability of the silanol (B1196071) intermediates. gelest.com

Kinetics: Kinetic modeling involves the calculation of activation energies and reaction rate constants. For instance, the kinetics of silane pyrolysis and oxidation have been modeled in detail, revealing complex reaction networks. ucr.eduresearchgate.net For this compound, kinetic models could predict the rate of hydrolysis of the methoxy group under different pH conditions or the rate of radical addition to the hexenyl double bond. afinitica.com Such models often rely on transition state theory and the calculation of the potential energy surface. mdpi.com The activation energy for a reaction, such as the dismutation of related chlorosilanes, can indicate whether the process is likely to be controlled by adsorption-desorption or by the chemical reaction itself. mdpi.com

Table 5: Illustrative Thermodynamic and Kinetic Parameters for Organosilane Reactions

| Reaction | Parameter | Typical Calculated Value | Significance |

| Silane Pyrolysis | Activation Energy (Ea) | > 50 kcal/mol | High energy barrier, requires high temperatures |

| Alkoxysilane Hydrolysis (acid-catalyzed) | Rate Constant (k) | Dependent on pH and substituents | Determines speed of silanol formation |

| Silanol Condensation | ΔG | Negative | Spontaneous formation of siloxane bonds |

This table provides examples of thermodynamic and kinetic parameters that can be obtained through computational modeling for reactions relevant to this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Hex-5-en-1-yl(methoxy)dimethylsilane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a complete picture of the molecular framework can be assembled.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum displays characteristic signals corresponding to the terminal alkene, the aliphatic chain, the methoxy (B1213986) group, and the dimethylsilyl group.

The vinylic protons at the C-6 position appear as a complex multiplet around 5.81 ppm for the CH group and two distinct signals around 4.90-4.95 ppm for the CH₂ group. The coupling constants are indicative of their cis, trans, and geminal relationships.

The methoxy protons (O-CH₃) resonate as a sharp singlet at approximately 3.40 ppm.

The protons of the two methyl groups attached to the silicon atom appear as a singlet at a significantly upfield position, around 0.05 ppm, due to the electropositive nature of silicon.

The protons on the aliphatic chain (C-1 to C-4) produce signals in the range of 1.34-2.04 ppm.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

The alkene carbons (C-5 and C-6) are observed at approximately 114.0 ppm and 139.1 ppm.

The methoxy carbon (O-CH₃) gives a signal around 50.3 ppm.

The carbons of the hexenyl chain appear at distinct chemical shifts: C-1 (~33.1 ppm), C-2 (~22.8 ppm), and C-3 (~33.6 ppm).

The methyl carbons attached to the silicon atom are found at a characteristic upfield shift of about -2.4 ppm.

Silicon (²⁹Si) NMR Spectroscopy: While less common than ¹H or ¹³C NMR, ²⁹Si NMR is a powerful tool for directly observing the silicon atom's chemical environment. For organosilicon compounds like this, the ²⁹Si chemical shift provides information about the substituents attached to the silicon atom. The expected chemical shift would be in the region characteristic for a silicon atom bonded to two methyl groups, one methoxy group, and one alkyl chain.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Si-(CH₃)₂ | 0.05 (s, 6H) | -2.4 |

| O-CH₃ | 3.40 (s, 3H) | 50.3 |

| C1-H₂ | 1.34-1.40 (m, 2H) | 33.1 |

| C2-H₂ | 1.34-1.40 (m, 2H) | 22.8 |

| C3-H₂ | 2.04 (q, 2H) | 33.6 |

| C4-H₂ | ~1.4 (m, 2H) | Not explicitly assigned |

| C5-H | 5.81 (ddt, 1H) | 139.1 |

| C6-H₂ | 4.90-4.95 (m, 2H) | 114.0 |

Data sourced from published research.

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the protons of the hexenyl chain, for instance, between the protons at C-5 and C-4, and between C-4 and C-3, confirming the sequence of the aliphatic backbone.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C coupling). It is invaluable for assigning each carbon signal to its corresponding proton(s). For example, the proton signal at 3.40 ppm would show a correlation to the carbon signal at 50.3 ppm, confirming the O-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is crucial for piecing together the entire molecular puzzle. Key correlations would be observed from the Si-CH₃ protons (0.05 ppm) to the silicon-bound carbon of the hexenyl chain (C-1) and from the methoxy protons (3.40 ppm) to the silicon atom (via ²⁹Si HMBC) or adjacent carbons, confirming the Si-O-CH₃ linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. For this compound, HRMS analysis using a soft ionization technique like Chemical Ionization (CI) can be used. The protonated molecule [M+H]⁺ would be observed, and its exact mass confirms the molecular formula C₉H₂₀OSi.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z for C₉H₂₁OSi⁺ | Found m/z |

|---|

Different ionization methods can be employed to generate ions for mass analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules, where ions are generated from a solution. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.